

HPLC method for quantification of Barakol in plasma

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Compound of Interest

Compound Name: Barakol

Cat. No.: B1226628

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An HPLC Method for the Quantification of **Barakol** in Human Plasma

Application Note

Introduction

Barakol is a prominent bioactive compound extracted from the leaves and flowers of *Cassia siamea*, a plant widely used in traditional medicine in Southeast Asia.[1][2] Chemically identified as 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene, **Barakol** has demonstrated several pharmacological effects, including anxiolytic, sedative, and CNS depressant properties.[1][3][4] To facilitate pharmacokinetic and toxicological studies, a reliable and sensitive method for quantifying **Barakol** in biological matrices is essential. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of **Barakol** in human plasma. The method is sensitive, accurate, and suitable for clinical research and drug development.[5]

Principle

This method employs a reversed-phase HPLC system with UV detection for the separation and quantification of **Barakol**. Plasma samples are first deproteinized and extracted to isolate the analyte from endogenous interferences. Carbamazepine is used as an internal standard (IS) to ensure accuracy and correct for variations during sample preparation and injection. The concentration of **Barakol** is determined by comparing its peak area ratio to the internal standard against a standard calibration curve.[5][6]

Experimental Protocol

1. Materials and Reagents

- **Barakol** base (98.82% purity)[7]
- Carbamazepine (Internal Standard, analytical grade)[7]
- Acetonitrile (HPLC grade)[7]
- Methanol (HPLC grade)[6]
- Water (HPLC grade or ultrapure)
- Drug-free human plasma

2. Instrumentation

- HPLC system equipped with a pump, autosampler, and UV-Vis detector (e.g., Thermo Separation Products UV 1000/P2000 or equivalent).[6]
- Reversed-phase C18 analytical column (e.g., Luna, 250 x 4.6 mm, 10 μ m particle size, 100 Å).[6]
- Centrifuge capable of 15,000 rpm and 4°C.[5][6]
- Data acquisition and processing software.

3. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile : Water (1:1, v/v)[6]
Column	C18 Reversed-Phase (250 x 4.6 mm, 10 µm)[6]
Flow Rate	1.0 mL/min[6]
Detection Wavelength	241 nm[6]
Injection Volume	200 µL[5][6]
Column Temperature	Ambient

4. Preparation of Standard Solutions

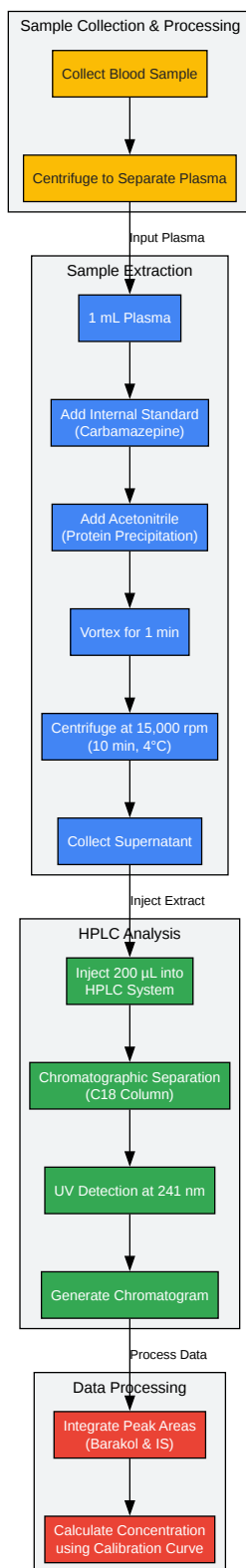
- **Barakol** Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of **Barakol** in 100 mL of methanol.
- Internal Standard Stock Solution (4 µg/mL): Dissolve 4 mg of Carbamazepine in 1 mL of methanol.[6]
- Working Standard Solutions: Prepare a series of working standard solutions by spiking drug-free plasma with **Barakol** stock solution to achieve final concentrations in the range of 1–50 ng/mL for the calibration curve.[5][6]

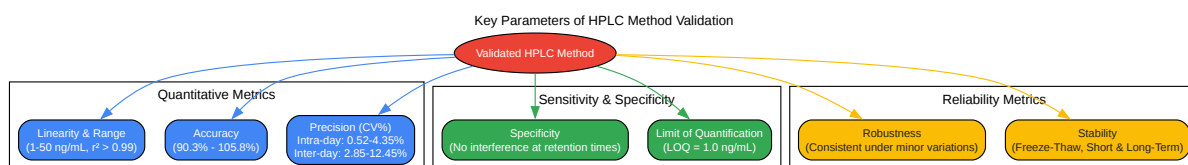
5. Sample Preparation Protocol

- Pipette 1 mL of plasma sample (or standard/QC) into a microcentrifuge tube.
- Add 100 µL of the internal standard solution (Carbamazepine).
- Add 1 mL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C.[5][6]
- Carefully transfer the clear supernatant to a clean tube.

- Inject 200 μ L of the supernatant directly into the HPLC system.[\[5\]](#)[\[6\]](#)

Experimental Workflow for Barakol Quantification





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